泼尼松龙 21-丙酸酯

描述

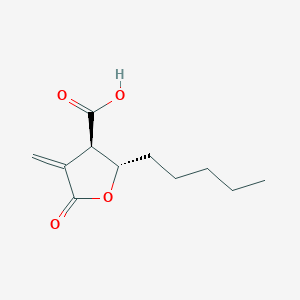

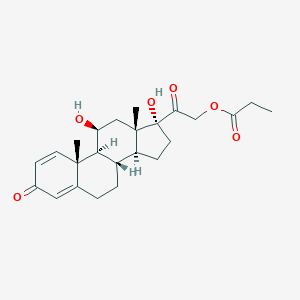

Prednisolone 21-propionate , also known as prednicarbate , is a non-halogenated topical anti-inflammatory derivative of prednisolone. Its synthesis involves intermediate products like prednisolone-17,21-diethylorthocarbonate and prednisolone-17-ethylcarbonate, leading to the final product with distinctive physicochemical and spectroscopic properties, including 1H-NMR and MS spectra. Prednicarbate is designed to offer an optimal balance of topical and systemic anti-inflammatory activity, making it a significant advancement in steroid therapy (Stache, Fritsch, Rupp, Hitzel, & Fehlhaber, 1985).

Synthesis Analysis

The synthesis of prednisolone 21-propionate is highlighted through the development of prednicarbate (Hoe 777), starting from prednisolone-17-ethylcarbonate. This process illustrates the chemical transformations required to achieve the final compound with targeted therapeutic properties, emphasizing the complexity and innovation in steroid synthesis technology (Stache et al., 1985).

Molecular Structure Analysis

The molecular structure of prednisolone 21-propionate and its derivatives is critical to understanding their mechanism of action. Studies on the hydrolysis behavior of prednisolone derivatives, such as prednisolone 21-hemisuccinate/beta-cyclodextrin amide conjugate, reveal the role of molecular structure in drug release and stability. Intramolecular transformations and the involvement of amide groups in drug release mechanisms indicate the sophisticated interaction between chemical structure and therapeutic efficacy (Yano, Hirayama, Arima, & Uekama, 2000).

Chemical Reactions and Properties

Prednisolone 21-propionate undergoes various chemical reactions that define its pharmacological profile. The compound's stability in different pH environments and its reactivity under specific conditions are crucial for its application as a medication. Research into the synthesis and transformation of steroid compounds, including the modification of prednisolone to enhance its anti-inflammatory properties, underscores the importance of chemical reactions in developing more effective and safer therapeutic agents (Huy, Diep, Chang-Hee, & Hung, 2014).

Physical Properties Analysis

The physical properties of prednisolone 21-propionate, such as solubility, stability, and crystalline structure, are essential for its pharmaceutical formulation and efficacy. Investigations into polymorphism and pseudopolymorphism of prednisolone reveal the influence of physical characteristics on the drug's performance and provide insights into the optimal formulation strategies for enhanced therapeutic outcomes (Suitchmezian et al., 2008).

Chemical Properties Analysis

The chemical properties of prednisolone 21-propionate, including its reactivity, stability, and interaction with other molecules, play a pivotal role in its pharmacological action. Studies on the inclusion interactions of prednisolone with cyclodextrins, for example, illustrate how chemical characteristics can be manipulated to improve drug solubility and efficacy. Such research not only enhances our understanding of prednisolone 21-propionate's chemical properties but also opens avenues for developing more effective steroid-based therapies (Shi, Chen, & Xu, 2014).

科学研究应用

动物治疗中的生物标记: 泼尼松龙代谢物是检测肉类生产动物中非法治疗的有效生物标记,提高了对其使用的控制 (Leporati 等, 2013).

对人白细胞的影响: 泼尼松龙通过阻止部分分化的循环白细胞转化为能够有丝分裂的状态,从而在体外抑制人白细胞有丝分裂 (Nowell, 1961).

对葡萄糖和胰岛素的影响: 慢性泼尼松龙治疗加剧了喂食高脂饮食小鼠的高血糖,但不会恶化饮食性脂肪诱导的胰岛素抵抗,这表明其他激素变化可能是这些影响的原因 (Laskewitz 等, 2012).

小鼠的肝炎和肝损伤: 泼尼松龙治疗可以预防 T/NKT 细胞性肝炎,但可能会加剧小鼠的肝毒素诱导的肝损伤 (Kwon 等, 2014).

与其他类固醇的比较: 泼尼松龙-17-乙基碳酸酯-21-丙酸酯 (PrEP) 显示出与地塞米松相似的局部抗炎活性,但全身作用较弱 (Alpermann 等, 1982).

行为和生理影响: 在斑马鱼中,泼尼松龙暴露导致自主活动减少以及多巴胺和血清素分泌增加,可能影响情绪和生理机能 (Xin 等, 2020).

时间治疗和给药时间: 在特定时间给药泼尼松龙可以改善临床结果并减少副作用,强调了时间治疗的重要性 (Xu 等, 2008).

外淋巴渗透: 将泼尼松龙-21-氢琥珀酸酯局部应用于圆窗壁龛可达到比全身注射更高的外淋巴水平,表明了一种靶向给药方法 (Bachmann 等, 2001).

比较治疗功效: 每天一次口服泼尼松龙与每天三次口服氢化可的松在治疗因 21-羟化酶缺乏症引起的经典先天性肾上腺增生症方面具有可比性 (Leite 等, 2008).

安全和危害

未来方向

Prednisolone is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .

属性

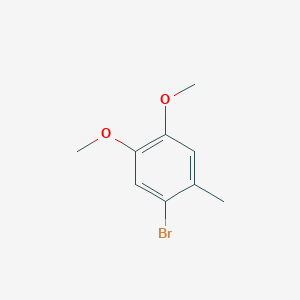

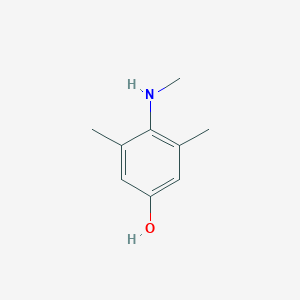

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJGQLUNABFGGK-RPPPWEFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisolone 21-propionate | |

CAS RN |

5740-62-5 | |

| Record name | Prednisolone 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)